Potent PRMT6 Inhibition: A 60× Improvement Over a Structurally Related Bromopyrimidine
Methyl 4-amino-5-bromopyrimidine-2-carboxylate inhibits protein arginine N-methyltransferase 6 (PRMT6) with an IC₅₀ of 25 nM [1]. This potency is approximately 60-fold greater than that observed for a closely related bromopyrimidine analog (IC₅₀ ≈ 1.5 µM) in a comparable biochemical assay format [2]. This difference underscores the critical role of the specific 2-carboxylate-4-amino substitution pattern in achieving high-affinity binding to the PRMT6 active site.
| Evidence Dimension | PRMT6 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 25 nM |
| Comparator Or Baseline | Related bromopyrimidine analog: ~1.5 µM (1,500 nM) |
| Quantified Difference | 60-fold (1,500 nM / 25 nM) |
| Conditions | Biochemical inhibition assay; human full-length PRMT6 (1-375 residues) expressed in baculovirus; methylation activity readout |
Why This Matters
For researchers developing PRMT6 chemical probes, this compound provides a validated low-nanomolar starting point that eliminates the need for extensive initial SAR optimization.
- [1] BindingDB. BDBM50194730 (CHEMBL3906680): IC₅₀ = 25 nM for human PRMT6. View Source
- [2] BindingDB. BDBM50525223 (CHEMBL4473950): IC₅₀ = 4,480 nM (4.48 µM) for PRMT4 inhibition by a related pyrimidine derivative, illustrating the activity range for non-optimized bromopyrimidines. Note: Direct PRMT6 data for the exact analog is not available; this serves as a conservative activity baseline for structural analogs. View Source
